molecular formula C13H9N3O2 B13204188 1-(Pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylic acid

1-(Pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B13204188
M. Wt: 239.23 g/mol
InChI Key: OPASEYKKCICWQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyridines. This compound is characterized by its unique chemical structure, which includes a pyridine ring fused to an imidazo[1,5-a]pyridine core, with a carboxylic acid functional group at the 3-position. The structural complexity and versatility of this compound make it a valuable scaffold in various fields, including materials science, pharmaceuticals, and chemical research .

Preparation Methods

The synthesis of 1-(Pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylic acid involves several methodologies. One common synthetic route is the cyclocondensation reaction, where pyridine-3-carboxaldehyde reacts with 2-aminopyridine under acidic conditions to form the imidazo[1,5-a]pyridine core. This intermediate is then subjected to further reactions to introduce the carboxylic acid group . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

1-(Pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

1-(Pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

1-pyridin-3-ylimidazo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H9N3O2/c17-13(18)12-15-11(9-4-3-6-14-8-9)10-5-1-2-7-16(10)12/h1-8H,(H,17,18)

InChI Key

OPASEYKKCICWQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C(=O)O)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.